2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester
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Overview
Description
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their stability and versatility in various chemical reactions, making them valuable intermediates in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester typically involves the reaction of 2-(4-tert-Butylphenyl)thiazole with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic ester in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity and quality, which can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, where the boronic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases are often employed in substitution reactions, particularly in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester yields the corresponding boronic acid, while reduction produces the corresponding alcohol .
Scientific Research Applications
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is explored for its potential as a boron carrier in neutron capture therapy, a type of cancer treatment.
Medicine: Boronic esters are investigated for their role in drug delivery systems and as potential therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid pinacol ester
Uniqueness
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester is unique due to the presence of the thiazole ring and the tert-butyl group, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO2S/c1-17(2,3)14-10-8-13(9-11-14)16-21-12-15(24-16)20-22-18(4,5)19(6,7)23-20/h8-12H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSAJFGBMASBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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